molecular formula C17H11Cl2N5 B2885507 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone CAS No. 338757-72-5

2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone

Cat. No.: B2885507
CAS No.: 338757-72-5
M. Wt: 356.21
InChI Key: OJKYKQQWOJRAIS-GZIVZEMBSA-N
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Description

2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone is a synthetic hydrazone derivative featuring a pyrimidoindole core linked to a 2,4-dichlorophenyl group via a hydrazone bridge. The pyrimido[5,4-b]indole scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5/c18-11-6-5-10(13(19)7-11)8-22-24-17-16-15(20-9-21-17)12-3-1-2-4-14(12)23-16/h1-9,23H,(H,20,21,24)/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKYKQQWOJRAIS-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NN=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone typically involves multiple steps, starting with the preparation of the core pyrimido[5,4-b]indole structure. This can be achieved through a condensation reaction between appropriate precursors, such as a substituted indole and a pyrimidine derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols.

  • Reduction: : Alcohols, amines, or other reduced derivatives.

  • Substitution: : Substituted chlorobenzenes or other functionalized derivatives.

Scientific Research Applications

2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone has shown potential in various scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

  • Industry: : Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include hydrazones and pyrimidoindole derivatives with varying substituents. Below is a comparative analysis:

Compound Core Structure Substituents Key Properties Reference
2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone Pyrimido[5,4-b]indole + hydrazone 2,4-Dichlorophenyl High lipophilicity (logP ≈ 3.8), predicted antimicrobial activity
8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine Pyrimido[5,4-b]indole 8-Chloro, morpholinopropyl side chain Antichagasic activity (IC₅₀ = 1.2 µM), low selectivity index (SI = 2.5)
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole Pyrimido[5,4-b]indole 8-Methyl, hydrazine group Intermediate for hydrazone synthesis; no direct bioactivity reported
2-Butylsulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole 4-Chlorophenyl, butylsulfanyl group Antiproliferative activity (GI₅₀ = 8.7 µM in HeLa cells)
Acetophenone-2,4-dimethylphenyl hydrazone Simple hydrazone 2,4-Dimethylphenyl, acetophenone Synthetic model for hydrazone stability studies; no significant bioactivity

Physicochemical Properties

  • Lipophilicity: The dichlorophenyl group increases logP compared to methyl or morpholinopropyl substituents, aligning with Lipinski’s rule for drug-likeness (logP < 5) .
  • Thermal Stability : Derivatives like 2-butylsulfanyl-3-(4-chlorophenyl)-5H-pyrimidoindol-4-one show higher melting points (>160°C) due to rigid sulfonyl and chlorophenyl groups, whereas hydrazones generally exhibit lower thermal stability .

Mechanistic Insights

  • Target Engagement : Pyrimidoindole derivatives often inhibit kinase or protease enzymes. For example, compound 10e (a pyrimidine analog) selectively inhibits T. cruzi proliferation without affecting cruzain, suggesting divergent mechanisms compared to dichlorophenyl hydrazones .

Biological Activity

2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone is a hydrazone derivative that exhibits significant biological activity. This compound is synthesized from 2,4-dichlorobenzenecarbaldehyde and 5H-pyrimido[5,4-b]indole derivatives. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H11Cl2N5C_{17}H_{11}Cl_2N_5 with a molecular weight of approximately 356.21 g/mol. The compound features a dichlorobenzene moiety attached to a pyrimidoindole hydrazone structure, which is pivotal for its biological activities.

Antimicrobial Activity

Research indicates that hydrazone derivatives can exhibit potent antimicrobial properties. In a study involving various synthesized hydrazones, some compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA strains. The minimum inhibitory concentration (MIC) for effective compounds was as low as 3.91 µg/mL, indicating strong potential for therapeutic applications against resistant bacterial strains .

Anticancer Activity

The antiproliferative effects of hydrazones have been widely studied. In vitro assays on human cancer cell lines (e.g., HepG2, LN-229) demonstrated that certain derivatives exhibit low IC50 values, suggesting high potency in inhibiting cancer cell proliferation. For instance, one study reported an IC50 of 0.77 µM for a related compound against LN-229 cells . The selectivity of these compounds towards cancer cells over normal cells was also noted, making them promising candidates for further development.

The biological activity of hydrazones is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
  • DNA Interaction : Some studies suggest that hydrazones can intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) : Certain hydrazones may induce oxidative stress in cells, contributing to their anticancer effects .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antimicrobial ScreeningIdentified several hydrazones with MIC values as low as 3.91 µg/mL against MRSA.
Antiproliferative ActivityReported IC50 values for cancer cell lines; compounds showed selective toxicity towards cancer cells.
Enzyme InhibitionDemonstrated the potential of hydrazones to inhibit key enzymes involved in cancer metabolism.

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